molecular formula C20H20N2O5 B1224929 N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolecarboxamide

N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolecarboxamide

Cat. No. B1224929
M. Wt: 368.4 g/mol
InChI Key: HHBVZZKJEUFGTL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolecarboxamide is an aromatic amide.

Scientific Research Applications

Chemical Reactions and Product Characterization

  • N-(p-Methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-dimethylpropionamide, a pro-produg model, undergoes a series of reactions in mildly acidic aqueous solutions, forming enol spirolactam and keto spirolactam, relevant in the study of quinone propionic amides (Wolfe, Velde, & Borchardt, 1992).

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with isoindoline-1,3-dione moieties, exhibit significant antioxidant activity, outperforming ascorbic acid in some cases, and show anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Molecular Structure and Conformation Studies

  • N-3-methoxyphenyl-2-(5-methoxyindole)carboxamide and related compounds have been studied for their molecular structure and conformation, contributing to a better understanding of their chemical behavior (Ianelli et al., 1995).

Synthesis and Application in Green Chemistry

  • Environmentally friendly synthesis methods for analgesic and antipyretic compounds, including N-[(4-hydroxyphenylcarbamoyl)-methyl]-phthalamic acid derivatives, have been developed, highlighting a green chemistry approach (Reddy, Reddy, & Dubey, 2014).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, derivatives of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been explored, including radiolabeled compounds for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Corrosion Inhibition Research

  • Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, indicating potential industrial applications (Abu-Rayyan et al., 2022).

properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-26-10-4-9-22-19(24)16-8-7-13(11-17(16)20(22)25)18(23)21-14-5-3-6-15(12-14)27-2/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23)

InChI Key

HHBVZZKJEUFGTL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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